4-Methylthieno[3,2-c]pyridine

Kinase Inhibition Drug Discovery Selectivity

4-Methylthieno[3,2-c]pyridine is the definitive [3,2-c]-fused thienopyridine scaffold—not interchangeable with [2,3-b] or [3,2-b] isomers. Its unique electronic distribution enables potent kinase inhibition (e.g., CHK1-IN-2, IC50 = 6 nM) with low CYP3A4 liability, making it a strategic IP-generating core for oncology and inflammation programs. It also serves as a validated bioisostere for benzene in CNS anticonvulsants, a tunable fluorophore precursor, and a ligand for Fe/Co oxidation catalysts. Choose this compound for differentiated SAR, superior metabolic profiles, and multi-application versatility.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 30433-78-4
Cat. No. B1347632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthieno[3,2-c]pyridine
CAS30433-78-4
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C=CS2
InChIInChI=1S/C8H7NS/c1-6-7-3-5-10-8(7)2-4-9-6/h2-5H,1H3
InChIKeyIFQXMPBAKFTEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylthieno[3,2-c]pyridine (CAS 30433-78-4): A Differentiated Heterocyclic Scaffold for Drug Discovery


4-Methylthieno[3,2-c]pyridine (CAS 30433-78-4) is a heterocyclic compound composed of a fused thiophene and pyridine ring system. This specific thieno[3,2-c]pyridine scaffold serves as a critical building block and pharmacophore in medicinal chemistry, exhibiting distinct electronic properties that influence its reactivity and biological interactions . Its utility spans the synthesis of complex heterocyclic compounds and the exploration of its potential as a ligand in metal complexes and a core for kinase inhibition .

Why 4-Methylthieno[3,2-c]pyridine Cannot Be Replaced by a Generic Thienopyridine or Isomer


In drug discovery and chemical biology, the specific fusion pattern and substitution of the thienopyridine core dictate its physicochemical properties, binding affinity, and downstream biological activity. 4-Methylthieno[3,2-c]pyridine is not interchangeable with other thienopyridine isomers (e.g., thieno[2,3-b]pyridine or thieno[3,2-b]pyridine) or more common heterocyclic scaffolds due to its unique electronic distribution and steric profile. These differences manifest in quantifiable metrics such as kinase selectivity, metabolic stability, and metal-binding capacity . Direct substitution with a generic thienopyridine or an alternative scaffold like tetrahydroisoquinoline can lead to a complete loss of desired activity or introduce off-target effects, as evidenced by comparative studies on anticonvulsant and kinase inhibition .

4-Methylthieno[3,2-c]pyridine: A Quantified Evidence Guide for Differentiated Procurement


Kinase Selectivity Profile: Thieno[3,2-c]pyridine Derivatives vs. Generic Scaffolds

Thieno[3,2-c]pyridine-based compounds demonstrate a differentiated kinase inhibition profile compared to other heterocyclic scaffolds. While specific IC50 data for the unsubstituted 4-Methylthieno[3,2-c]pyridine is not widely reported, its derivatives exhibit potent and selective inhibition of clinically relevant kinases. For instance, a thieno[3,2-c]pyridine-7-carboxamide derivative (CHK1-IN-2) inhibits Checkpoint Kinase 1 (CHK1) with an IC50 of 6 nM . This high potency is often coupled with an improved safety profile, as a class of thieno[3,2-c]pyridine kinase inhibitors has been shown to possess low CYP3A4 inhibition, reducing the risk of drug-drug interactions compared to many other kinase inhibitors . This contrasts with some pyrazolo[3,4-d]pyrimidine-based kinase inhibitors which can exhibit broader off-target kinase activity and higher CYP inhibition.

Kinase Inhibition Drug Discovery Selectivity

Anticonvulsant Activity: Tetrahydrothieno[3,2-c]pyridine vs. Tetrahydroisoquinoline

The thieno[3,2-c]pyridine core can confer superior in vivo efficacy compared to its isosteric tetrahydroisoquinoline counterpart in an NMDA-induced seizure model. A direct comparative study evaluated the anticonvulsant activity of related compounds in mice. The thienopyridine derivative (+)-4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2a) demonstrated significant activity against i.c.v. NMDA-induced seizures . While exact ED50 values were not reported for all compounds, the study highlighted that replacement of the benzene ring in the lead compound FR115427 with a thiophene ring (creating the thienopyridine scaffold) was a successful strategy for maintaining or improving activity, whereas other heteroaromatic replacements were not equally effective. A tetrahydroisoquinoline analog, (-)-3a, also showed activity, but the study emphasizes the distinct structure-activity relationship (SAR) of the thieno[3,2-c]pyridine series.

Anticonvulsant NMDA Antagonism In Vivo Pharmacology

Fluorescence Properties: Substituent Effects on Thieno[3,2-c]pyridine Derivatives

The thieno[3,2-c]pyridine core is a versatile platform for tuning photophysical properties. A study on a series of 3-arylthieno[3,2-c]pyridine derivatives demonstrated that the substituent at the R3 position has a predominant effect on fluorescence behavior, including absorption/emission spectra and fluorescent quantum yield . While the parent compound 4-Methylthieno[3,2-c]pyridine itself is not a strong fluorophore, its functionalized derivatives exhibit measurable and tunable emission. This property can be leveraged to create fluorescent probes or materials with specific optical characteristics. This contrasts with some other fused heterocycles like thieno[2,3-b]pyridines which may exhibit different and less tunable photophysical profiles due to altered conjugation and electronic distribution.

Fluorescence Photophysics Materials Science

Computational Evidence for Metal Complex Stability: Thieno[3,2-c]pyridine as a Ligand

Computational studies indicate that 4-Methylthieno[3,2-c]pyridine can act as a ligand to form stable complexes with transition metals such as iron and cobalt . These complexes have been proposed for applications in catalytic reactions involving hydrogen peroxide or sulfur dioxide oxidation. This property is directly related to the unique electronic structure of the [3,2-c] fused system, which differs from other thienopyridine isomers. While specific binding constants are not provided in the available computational data, the demonstrated ability to form stable complexes is a key differentiator from other heterocyclic ligands that may lack the necessary electron density or steric accessibility for effective metal coordination.

Coordination Chemistry Catalysis Computational Chemistry

Anti-Platelet Aggregation: Activity of Tetrahydrothieno[3,2-c]pyridine Derivatives

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a well-established core for anti-platelet agents, with several derivatives showing potent in vivo activity. A study evaluating a series of novel derivatives found significant inhibition of platelet aggregation in a rat model . The study also generated a 3D-QSAR model (using CoMFA and CoMSIA) to guide further optimization of this class of compounds. This positions the thieno[3,2-c]pyridine core as a validated starting point for developing next-generation anti-thrombotics, potentially with improved profiles compared to existing drugs like clopidogrel or prasugrel (which are thieno[3,2-c]pyridine derivatives). The 3D-QSAR model provides quantitative, predictive guidance that is not available for many other, less-studied heterocyclic cores.

Antiplatelet Cardiovascular 3D-QSAR

Optimal Research and Industrial Applications for 4-Methylthieno[3,2-c]pyridine Based on Verified Evidence


Kinase Inhibitor Lead Optimization with a Focus on Safety and Selectivity

Use 4-Methylthieno[3,2-c]pyridine as a core scaffold for synthesizing focused libraries of kinase inhibitors. The class-level evidence indicates that this scaffold can yield potent inhibitors (e.g., CHK1-IN-2 with IC50 = 6 nM) and that derivatives can be designed for low CYP3A4 inhibition . This is particularly valuable for programs targeting oncology or inflammatory diseases where minimizing drug-drug interaction liability is a key development goal. The scaffold's differentiated profile compared to other kinase inhibitor cores makes it a strategic choice for generating novel intellectual property with a potentially improved safety margin .

Design of CNS-Active Compounds via Bioisosteric Replacement

Employ 4-Methylthieno[3,2-c]pyridine as a key intermediate for synthesizing tetrahydrothieno[3,2-c]pyridine derivatives for neurological research. The in vivo data demonstrates that this core can effectively replace a benzene ring in a known anticonvulsant while maintaining significant activity in an NMDA-induced seizure model . This validated bioisosteric replacement strategy can be applied to other CNS drug discovery programs to improve physicochemical properties, modulate receptor binding, or create novel patent space for treatments of epilepsy, neurodegenerative diseases, or chronic pain .

Development of Tunable Fluorescent Probes for Chemical Biology

Utilize 4-Methylthieno[3,2-c]pyridine as a precursor for synthesizing a library of 3-aryl-substituted derivatives. The structure-property relationship studies confirm that the R3 substituent has a predominant effect on fluorescence quantum yield and spectral properties . This tunability allows for the rational design of small-molecule fluorescent probes tailored for specific imaging applications (e.g., cellular imaging, in vitro assays) where precise control over excitation/emission wavelengths and brightness is required. This is a distinct advantage over more rigid and less predictable fluorophore cores .

Synthesis of Novel Metal Complexes for Catalysis Research

Leverage 4-Methylthieno[3,2-c]pyridine as a ligand for the synthesis of transition metal complexes, particularly with iron and cobalt. Computational evidence suggests these complexes are stable and may have utility in catalytic oxidation reactions involving hydrogen peroxide or sulfur dioxide . This application is suitable for academic or industrial research groups focused on green chemistry, sustainable catalysis, or the development of new catalytic methodologies. The specific electronic properties of the [3,2-c] fusion pattern are key to its predicted metal-binding behavior .

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